molecular formula C24H18BrN B1374979 N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine CAS No. 503299-24-9

N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine

Cat. No.: B1374979
CAS No.: 503299-24-9
M. Wt: 400.3 g/mol
InChI Key: AFDFEVPHXYRVDH-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N-phenyl-[1,1’-biphenyl]-4-amine is an organic compound that features a bromine atom attached to a phenyl group, which is further connected to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-N-phenyl-[1,1’-biphenyl]-4-amine typically involves a Suzuki cross-coupling reaction. This method uses 4-bromoaniline and 4-bromobiphenyl as starting materials. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like toluene under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-N-phenyl-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amines.

Scientific Research Applications

N-(4-bromophenyl)-N-phenyl-[1,1’-biphenyl]-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N-phenyl-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structural modifications. The pathways involved often include signal transduction and metabolic processes, where the compound binds to active sites or allosteric sites on proteins, altering their function .

Comparison with Similar Compounds

Similar Compounds

    4-bromobiphenyl: Shares the biphenyl structure but lacks the additional phenyl group.

    N-phenyl-4-bromoaniline: Similar structure but without the biphenyl moiety.

    4,4’-dibromobiphenyl: Contains two bromine atoms but lacks the amine group.

Uniqueness

N-(4-bromophenyl)-N-phenyl-[1,1’-biphenyl]-4-amine is unique due to its combination of a brominated phenyl group and a biphenyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific electronic or steric characteristics .

Properties

IUPAC Name

N-(4-bromophenyl)-N,4-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN/c25-21-13-17-24(18-14-21)26(22-9-5-2-6-10-22)23-15-11-20(12-16-23)19-7-3-1-4-8-19/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDFEVPHXYRVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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